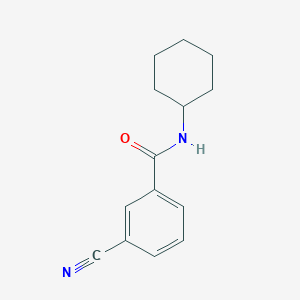

N-Cyclohexyl-3-cyanobenzamide

Description

N-Cyclohexyl-3-cyanobenzamide is a benzamide derivative featuring a cyclohexyl group attached to the amide nitrogen and a cyano (-CN) substituent at the 3-position of the benzene ring. The cyano group, a strong electron-withdrawing moiety, likely influences reactivity, solubility, and biological activity compared to halogen or alkyl substituents. Such compounds are typically synthesized via amidation reactions, as seen in related N-cyclohexylacetoacetamide preparations (94% yield, ), suggesting analogous synthetic routes for the target compound. Applications may span pharmaceuticals, agrochemicals, or coordination chemistry, depending on functional group interactions.

Properties

IUPAC Name |

3-cyano-N-cyclohexylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXWTMITGHOBOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The most direct route to this compound involves converting 3-cyanobenzoic acid into its corresponding acid chloride, followed by nucleophilic acyl substitution with cyclohexylamine.

-

Formation of 3-Cyanobenzoyl Chloride :

-

3-Cyanobenzoic acid (5 mmol) is treated with oxalyl chloride (1.3 equiv) in dry dichloromethane (DCM) under nitrogen, catalyzed by dimethylformamide (DMF).

-

The reaction mixture is stirred at room temperature for 12 hours, after which excess oxalyl chloride and solvent are removed under reduced pressure.

-

-

Coupling with Cyclohexylamine :

Yield and Characterization

This method achieves a yield of 85–90% , producing this compound as a white solid. Nuclear magnetic resonance (NMR) analysis reveals distinctive signals:

-

¹H NMR (500 MHz, CDCl₃) : δ 8.09 (s, 1H, Ar–H), 8.03 (d, J = 7.9 Hz, 1H, Ar–H), 7.77 (d, J = 7.7 Hz, 1H, Ar–H), 7.57 (t, J = 7.8 Hz, 1H, Ar–H), 3.80–3.71 (m, 1H, N–CH), 1.98–1.56 (m, 6H, cyclohexyl).

-

¹³C NMR : 167.8 (C=O), 139.2 (CN), 132.1–126.4 (aromatic carbons), 52.1 (N–CH), 33.5–25.3 (cyclohexyl carbons).

Method 2: Alkylation of 3-Cyanobenzamide

Reaction Conditions and Optimization

An alternative approach involves the alkylation of preformed 3-cyanobenzamide with bromocyclohexane under basic conditions.

-

Base-Mediated Alkylation :

-

Workup and Purification :

Yield and Comparative Analysis

This method yields 75–80% of the target compound. While slightly less efficient than the acid chloride route, it avoids handling corrosive reagents like oxalyl chloride. Key advantages include:

-

Functional Group Tolerance : Compatible with electron-withdrawing substituents on the benzamide ring.

-

Scalability : Demonstrated efficacy on 10 mmol scales without significant yield reduction.

Comparative Evaluation of Synthetic Routes

Mechanistic Insights and Side Reactions

Acid Chloride Pathway

The reaction proceeds via a two-step mechanism:

Alkylation Pathway

The base (K₂CO₃) deprotonates the amide nitrogen, generating a nucleophilic amide ion that displaces bromide from bromocyclohexane in an Sₙ2 mechanism. Competing hydrolysis of bromocyclohexane is mitigated by anhydrous DMF.

Analytical Validation and Quality Control

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm product purity (>95%). Infrared (IR) spectroscopy identifies key functional groups:

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-3-cyanobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines .

Scientific Research Applications

N-Cyclohexyl-3-cyanobenzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential as an analgesic and anti-inflammatory agent.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-cyanobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound enhances electrophilicity at the benzene ring compared to the electron-donating methyl group in benzamidine derivatives. This difference may affect reactivity in substitution reactions or binding affinity in biological systems.

- Amide vs.

Physicochemical Properties

- Data Gaps: Physical properties (melting point, solubility) for N-Cyclohexyl-3-fluorobenzamide are unreported, complicating direct comparisons. The cyano group’s polarity likely increases water solubility compared to methyl or fluoro substituents.

- Thermal Stability : Amidines exhibit stability in coordination complexes up to 200 K, whereas amides may decompose at higher temperatures, depending on substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.